molecular formula C13H13Cl2NO B2363563 4-[(2-chlorophenyl)methoxy]aniline Hydrochloride CAS No. 1043471-44-8

4-[(2-chlorophenyl)methoxy]aniline Hydrochloride

Cat. No.: B2363563
CAS No.: 1043471-44-8
M. Wt: 270.15
InChI Key: HSSQARGEQFUOMG-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methoxy]aniline Hydrochloride is a chemical compound with the molecular formula C13H12ClNO•HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a chlorophenyl group and an aniline moiety connected via a methoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methoxy]aniline Hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methoxy]aniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-chlorophenyl)methoxy]aniline Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.

    p-Anisidine: Contains a methoxy group but lacks the chlorophenyl moiety.

    4-Chloroaniline: Similar but lacks the methoxy linkage

Uniqueness

4-[(2-chlorophenyl)methoxy]aniline Hydrochloride is unique due to its combination of a chlorophenyl group and an aniline moiety connected via a methoxy linkage. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSQARGEQFUOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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